2-Nitrobutyl methacrylate 2-Nitrobutyl methacrylate
Brand Name: Vulcanchem
CAS No.: 17977-11-6
VCID: VC21033063
InChI: InChI=1S/C8H13NO4/c1-4-7(9(11)12)5-13-8(10)6(2)3/h7H,2,4-5H2,1,3H3
SMILES: CCC(COC(=O)C(=C)C)[N+](=O)[O-]
Molecular Formula: C8H13NO4
Molecular Weight: 187.19 g/mol

2-Nitrobutyl methacrylate

CAS No.: 17977-11-6

Cat. No.: VC21033063

Molecular Formula: C8H13NO4

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

2-Nitrobutyl methacrylate - 17977-11-6

Specification

CAS No. 17977-11-6
Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
IUPAC Name 2-nitrobutyl 2-methylprop-2-enoate
Standard InChI InChI=1S/C8H13NO4/c1-4-7(9(11)12)5-13-8(10)6(2)3/h7H,2,4-5H2,1,3H3
Standard InChI Key DOEOZIKIOFMZJE-UHFFFAOYSA-N
SMILES CCC(COC(=O)C(=C)C)[N+](=O)[O-]
Canonical SMILES CCC(COC(=O)C(=C)C)[N+](=O)[O-]

Introduction

Chemical Identity and Basic Properties

2-Nitrobutyl methacrylate (CAS No. 17977-11-6) is an ester of methacrylic acid with the molecular formula C₈H₁₃NO₄ and IUPAC name 2-nitrobutyl 2-methylprop-2-enoate . This compound belongs to the broader family of nitro-functionalized (meth)acrylates, which combine the polymerizable methacrylate group with a nitro-substituted alkyl chain.

Physical Properties

The physical properties of 2-nitrobutyl methacrylate are summarized in Table 1:

PropertyValueSource
Molecular Weight187.19 g/mol
Physical StateLiquid
Density1.087 g/cm³
Boiling Point274.9°C at 760 mmHg
Flash Point117°C
Vapor Pressure0.00525 mmHg at 25°C
Refractive Index1.452
LogP1.68420
Polar Surface Area72.12000

The compound exists as a liquid at room temperature with a moderate boiling point, making it suitable for various chemical processes including polymerization reactions.

Molecular Structure and Chemical Properties

Structural Features

2-Nitrobutyl methacrylate contains several key functional groups:

  • A methacrylate moiety (2-methylprop-2-enoate) that provides polymerizable double bonds

  • A nitro group (-NO₂) attached to the secondary carbon of the butyl chain

  • An ester linkage connecting these components

This structure combines the reactivity of the methacrylate double bond with the chemical properties of the nitro group, creating a monomer with unique characteristics for polymer synthesis.

Chemical Reactivity

The compound exhibits chemical reactivity characteristic of both methacrylates and nitro compounds:

  • The carbon-carbon double bond readily undergoes radical, anionic, and cationic polymerization

  • The nitro group contributes to enhanced adhesion properties in resulting polymers

  • The ester linkage provides potential sites for hydrolysis under appropriate conditions

Synthesis Methods

Transesterification Route

The primary method for synthesizing 2-nitrobutyl methacrylate involves transesterification between methyl methacrylate and 2-nitrobutanol. This approach has been documented in patent literature, notably in WO2014158445A1 .

The general reaction scheme involves:

  • Mixing the nitroalcohol (2-nitrobutanol) with methyl methacrylate

  • Adding a transesterification catalyst (basic or organometallic)

  • Including a free radical inhibitor to prevent premature polymerization

  • Heating the mixture to 70-125°C, preferably 90-100°C

  • Conducting the reaction at atmospheric pressure or reduced pressure (400-760 mmHg)

The patent describes the reaction time typically ranging from 1 to 12 hours, with the mole ratio of methacrylate to nitroalcohol varying from 1:1 to 20:1, with an excess of methacrylate (1.5 to 10 molar excess) being preferred .

Alternative Synthesis Approaches

While direct esterification of methacrylic acid with 2-nitrobutanol is theoretically possible, the transesterification route offers advantages in terms of milder conditions and fewer byproducts. The patent literature notes that traditional methods involving acid chlorides (from methacrylic acid and thionyl chloride or phosgene) present challenges due to the toxicity of reagents and formation of unwanted byproducts like sulfur dioxide and hydrochloric acid .

Polymerization Behavior

Copolymerization

Copolymerization with other monomers represents an important application area for 2-nitrobutyl methacrylate. The reactivity ratios with respect to common comonomers are valuable for predicting copolymer composition and properties.

From search result , we can find reactivity ratio data for the related compound 2-nitrobutyl acrylate, which may provide insights into the behavior of the methacrylate version:

ParameterValue
Q value0.67
e value0.35

These parameters help predict the reactivity of the monomer in copolymerization reactions, though specific studies on 2-nitrobutyl methacrylate would be needed for precise values.

Applications and Uses

Polymer Materials

The primary applications of 2-nitrobutyl methacrylate revolve around its use as a monomer in specialty polymers and copolymers:

  • Coatings and Adhesives: Polymers containing nitro-functional groups exhibit enhanced adhesion properties and resistance to environmental factors. This makes them suitable for specialized coatings applications.

  • Binder Compositions: The patent literature suggests potential use in binder compositions for aqueous-based paints, where the resulting copolymers can demonstrate improved adhesion and weather resistance.

  • Specialty Materials: The nitro functionality can contribute to thermal stability and other specialized properties in polymer materials.

Research Applications

Beyond commercial applications, 2-nitrobutyl methacrylate serves as a valuable research tool:

  • Model Compound: It can function as a model compound for studying the effects of nitro groups on polymerization kinetics and polymer properties.

  • Functional Materials Development: The compound enables the creation of polymers with specific functional groups for testing in various advanced materials applications.

Current Research and Future Directions

Polymer Design

Current research in the field of nitro-functionalized methacrylates focuses on developing polymers with enhanced properties:

  • Thermal Stability: The incorporation of nitro groups can improve the thermal properties of resulting polymers, making them suitable for high-temperature applications.

  • Adhesion Enhancement: Research continues to explore how nitro-functional groups improve adhesion to various substrates, particularly in challenging environments.

  • Controlled Polymerization: Advanced polymerization techniques such as nitroxide-mediated polymerization (NMP) are being investigated for better control over polymer architecture and properties .

Emerging Applications

The unique combination of methacrylate reactivity and nitro functionality positions 2-nitrobutyl methacrylate for potential emerging applications:

  • Specialty Materials: Development of materials with specific optical, mechanical, or chemical properties facilitated by the nitro group.

  • Functional Coatings: Creation of coatings with enhanced adhesion to difficult substrates or improved resistance to environmental factors.

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